Technical Whitepaper: Physicochemical Profiling and Synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid
Technical Whitepaper: Physicochemical Profiling and Synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid
Executive Summary & Core Significance
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid (Systematic name: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid; CAS: 87125-95-9) is a highly specialized small-molecule building block utilized extensively in medicinal chemistry and drug discovery[1],[2]. Structurally, it merges a lipophilic phenyl ring, a hydrogen-bonding pyrimidine moiety, and an acidic carboxylate group, all tethered by a flexible thioether linkage.
This specific molecular architecture—the pyrimidine-thioether-acetic acid scaffold—is a privileged motif in pharmacology. It is heavily featured in the design of fatty acid mimetics (such as pirinixic acid derivatives) that act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), making it a critical precursor for novel anti-inflammatory and antineoplastic therapeutics[3].
Physicochemical Properties & Molecular Descriptors
A rigorous understanding of the compound's physicochemical properties is essential for predicting its pharmacokinetic behavior (ADME), optimizing formulation strategies, and designing downstream synthetic reactions. The molecular weight and atomic composition strictly adhere to the Lipinski Rule of 5, indicating high potential for oral bioavailability[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₁₄H₁₄N₂O₂S | Establishes the exact atomic composition[4]. |
| Molecular Weight | 274.34 g/mol | Falls well below the 500 Da threshold, ensuring favorable passive membrane permeability[4]. |
| Exact Mass | 274.0776 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) structural validation. |
| Topological Polar Surface Area | ~74.7 Ų | Optimal for cellular penetration; values <90 Ų generally correlate with good blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors (HBD) | 1 | Contributed exclusively by the carboxylic acid (-COOH) group. |
| Hydrogen Bond Acceptors (HBA) | 4 | Contributed by the pyrimidine nitrogens and carboxylic oxygen atoms. |
| Calculated LogP (XLogP3) | ~2.5 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with lipid membrane partitioning. |
Synthesis Methodology: Nucleophilic Thioetherification
The standard synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid relies on a bimolecular nucleophilic substitution ( SN2 ) reaction. The methodology described below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
Step-by-Step Experimental Protocol
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Reagent Preparation: Dissolve 1.0 equivalent of 4,6-dimethylpyrimidine-2-thiol in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) under an inert nitrogen atmosphere.
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Causality: DMF solvates the reactants effectively while leaving the nucleophile relatively unsolvated and highly reactive.
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Base Addition: Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).
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Causality: The mild base deprotonates the pyrimidine thiol to generate a highly nucleophilic thiolate anion. It also neutralizes the hydrobromic acid byproduct, preventing the unwanted protonation of the basic pyrimidine nitrogens.
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Electrophile Introduction: Cool the reaction vessel to 0°C. Slowly add 1.1 equivalents of α -bromophenylacetic acid dropwise.
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Causality: The α -carbon of the bromophenylacetic acid is highly electrophilic. Controlling the temperature at 0°C mitigates the risk of exothermic side reactions, such as decarboxylation of the α -bromo acid.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) under UV light (254 nm), tracking the disappearance of the starting thiol.
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Workup & Purification: Quench the reaction with distilled water and acidify with 1M HCl to pH ~3.
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Causality: Acidification ensures the carboxylic acid product is fully protonated and uncharged, driving it into the organic phase during extraction. Extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Fig 1. S_N2 synthesis workflow of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized product must be subjected to rigorous analytical validation to confirm both purity and structural connectivity.
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HPLC (High-Performance Liquid Chromatography): Utilize a C18 reverse-phase column. The mobile phase must consist of a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).
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Causality: The acidic modifier suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable chromatograms.
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Mass Spectrometry (ESI-MS): Operate in both positive and negative electrospray ionization modes. The self-validating expected peaks are [M+H]+ at m/z 275.08 and [M−H]− at m/z 273.07.
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¹H NMR (Proton Nuclear Magnetic Resonance, DMSO-d6):
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The two pyrimidine methyl groups will appear as distinct singlets around δ 2.3-2.4 ppm.
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The highly deshielded α -proton (CH-S) will appear as a singlet around δ 5.8 ppm.
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The aromatic protons of the phenyl ring will present as a multiplet between δ 7.2-7.5 ppm.
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Pharmacological Relevance: Dual Pathway Inhibition
In drug development, derivatives incorporating the (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid core are highly prized for their ability to modulate the arachidonic acid cascade[3]. Traditional NSAIDs inhibit Cyclooxygenase (COX), which can shunt arachidonic acid toward the 5-Lipoxygenase (5-LO) pathway, increasing leukotriene production and causing gastrointestinal toxicity.
Compounds derived from this pyrimidine-thioether scaffold (e.g., pirinixic acid analogs) act as dual inhibitors . They simultaneously block 5-LO and mPGES-1, safely suppressing both pro-inflammatory leukotrienes and Prostaglandin E2 (PGE2) without the severe side effects associated with classical COX inhibitors[3].
Fig 2. Dual inhibition of 5-LO and mPGES-1 pathways by pyrimidine-thioether derivatives.
References
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NextSDS Database. "(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-PHENYL-ACETIC ACID - Chemical Substance Information". CAS: 87125-95-9. 1
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BLDpharm. "87125-95-9 | 2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid". 4
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ResearchGate. "2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology". 3
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ChemScene. "2-((4,6-Dimethylpyrimidin-2-yl)thio)-2-phenylacetic acid | CAS 87125-95-9". 2
